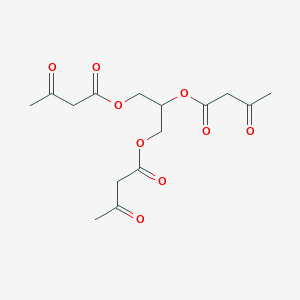
2,3-Bis(3-oxobutanoyloxy)propyl 3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis(3-oxobutanoyloxy)propyl 3-oxobutanoate is a chemical compound that has been mentioned in patents related to parenteral nutrient compositions . These compositions are sterile aqueous solutions containing an effective amount of at least one glycerol bisacetoacetate . They are useful as a substitute for glucose in intravenous feeding .
Scientific Research Applications
Copper Chemical Vapor Deposition (CVD) Precursors
Copper films are essential in electronics for their conductive properties. A study by Hwang, Choi, and Shim (1996) discussed the synthesis of bis(alkyl 3-oxobutanoato)copper(II) compounds for copper film deposition. These compounds allowed conformal coverage on patterned substrates and showed varying grain sizes based on the substrate temperature, indicating the potential of related 3-oxobutanoate structures in material deposition processes (Hwang, Choi, & Shim, 1996).
Bioremediation of Environmental Pollutants
The degradation of Bisphenol A (BPA), an environmental pollutant, was explored using a laccase enzyme in a non-aqueous system by Chhaya and Gupte (2013). This study highlights the potential of enzymes in breaking down complex organic molecules, suggesting the feasibility of using related compounds in environmental bioremediation efforts (Chhaya & Gupte, 2013).
Corrosion Inhibition
Lagrenée et al. (2001) investigated the use of substituted oxadiazoles for corrosion inhibition on mild steel in hydrochloric acid. Their findings indicate that specific organic compounds can effectively inhibit corrosion, suggesting the potential application of similar structures in protecting metals from corrosive environments (Lagrenée et al., 2001).
Luminescent Metal-Organic Frameworks (MOFs)
Chakraborty and Mandal (2017) developed luminescent 2D metal-organic frameworks (MOFs) using bis(tridentate)polypyridyl ligands. These MOFs exhibited potential for sensing applications due to their structural diversity and photophysical properties. This study showcases the utility of complex organic structures in developing new materials for sensing and detection applications (Chakraborty & Mandal, 2017).
Mechanism of Action
Target of Action
Many compounds similar to “2,3-Bis(3-oxobutanoyloxy)propyl 3-oxobutanoate” are often metabolic precursors . They are designed to be metabolized into active compounds within the body. The targets of these active compounds can vary widely depending on their structure and function.
Mode of Action
As a metabolic precursor, “2,3-Bis(3-oxobutanoyloxy)propyl 3-oxobutanoate” would be metabolized in the body to produce its active compounds . These active compounds would then interact with their targets to exert their effects.
Biochemical Pathways
The specific biochemical pathways affected by “2,3-Bis(3-oxobutanoyloxy)propyl 3-oxobutanoate” would depend on the active compounds it is metabolized into . These could potentially involve a wide range of biochemical processes.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “2,3-Bis(3-oxobutanoyloxy)propyl 3-oxobutanoate” would be influenced by factors such as its chemical structure, the route of administration, and the individual’s metabolic rate .
Result of Action
The molecular and cellular effects of “2,3-Bis(3-oxobutanoyloxy)propyl 3-oxobutanoate” would be determined by the active compounds it is metabolized into and their interactions with their targets .
properties
IUPAC Name |
2,3-bis(3-oxobutanoyloxy)propyl 3-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O9/c1-9(16)4-13(19)22-7-12(24-15(21)6-11(3)18)8-23-14(20)5-10(2)17/h12H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFBCLJFXYLWCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)OCC(COC(=O)CC(=O)C)OC(=O)CC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Bis(3-oxobutanoyloxy)propyl 3-oxobutanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

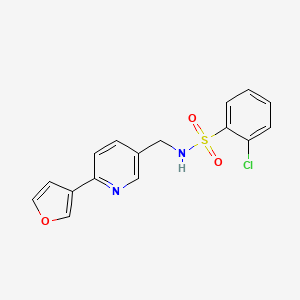
![2-(1,3-Benzothiazol-2-yl)-3-[(3,4-dimethylphenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B2979695.png)
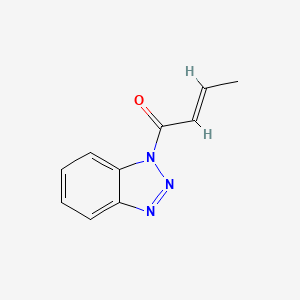
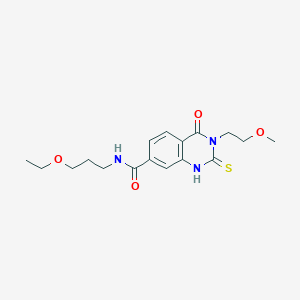
![4-benzoyl-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2979699.png)
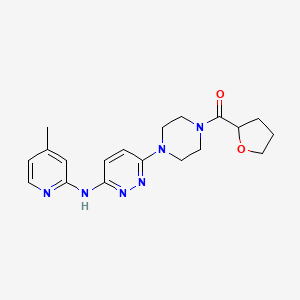
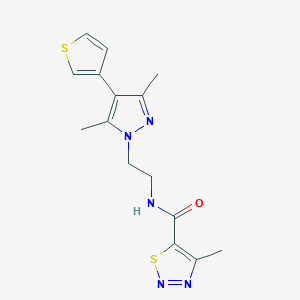
![N-(4-chlorophenethyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2979705.png)

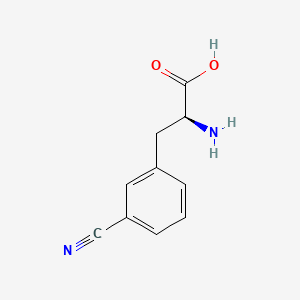
![(2R,3S,4R,5R,6S)-2-[4-[(3R,3As,6R,6aS)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/no-structure.png)

![2-{[7-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2979712.png)
